Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one is a heterocyclic compound characterized by its unique structural combination of pyrazine and oxazine rings. This compound is recognized for its diverse applications in scientific research, particularly in the fields of chemistry and medicine. It has been identified as a potential neurokinin receptor antagonist, which positions it as a candidate for drug development targeting various biological interactions and therapeutic effects .
The compound's chemical structure can be denoted by its International Union of Pure and Applied Chemistry (IUPAC) name, and it is classified under heterocyclic compounds due to its ring structure containing nitrogen atoms. The molecular formula for hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one is , with a specific identifier of 908066-25-1 .
The synthesis of hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one typically involves cyclization reactions of suitable precursors. One common synthetic route includes the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides under mild conditions, often without the need for catalysts. This method has been noted for its efficiency and ability to yield high-purity products .
The reactions are generally conducted at room temperature or slightly elevated temperatures to maximize yield while maintaining selectivity. The use of sulfur ylides is crucial in facilitating the cyclization process.
Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one features a bicyclic structure that integrates both pyrazine and oxazine elements. The compound's three-dimensional conformation plays a significant role in its biological activity. The molecular weight is approximately 156.18 g/mol, with specific structural characteristics that influence its reactivity and interaction with biological targets .
Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one can undergo various chemical transformations:
Common reagents for these reactions include oxidizing and reducing agents tailored to achieve desired modifications in the compound's structure. The conditions are typically mild to ensure high yields and minimize side reactions .
The mechanism of action for hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one primarily involves its interaction with neurokinin receptors. By acting as an antagonist to these receptors, the compound influences various cellular processes associated with neurotransmission and signaling pathways relevant to conditions such as schizophrenia. This interaction may alter downstream signaling cascades that affect cell behavior and function .
Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one is typically characterized by:
The compound exhibits notable stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidizing environments. Its reactivity profile allows it to participate in various chemical reactions that can be exploited for further synthetic applications or modifications .
Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one has several applications across different scientific domains:
The construction of the hexahydropyrazino[2,1-c][1,4]oxazine fused ring system presents significant synthetic challenges due to its conformational constraints and potential stereochemical complexity. Two principal methodologies have emerged for efficient assembly of this tricyclic framework:
Gold-Catalyzed Cascade Cyclization: An environmentally sustainable approach utilizes AuPPh₃Cl/AgSbF₆ catalysis (0.5-2 mol%) in aqueous media to construct the pyrazino-oxazine core. This method couples alkynoic acids with amine nucleophiles through a cascade process that simultaneously forms two rings and three new bonds with water as the sole byproduct. The reaction demonstrates exceptional functional group tolerance across diverse alkynoic acids (linear aliphatic terminal/internal, cyclic aromatic terminal/internal) and amine nucleophiles (carbon-, nitrogen-, or oxygen-centered), achieving yields of 76-93% under optimized conditions (120°C, 24 hours). This green chemistry approach enables library synthesis of pharmaceutically relevant N-heterocycles with minimized environmental impact [5].
Thermal Cyclization of Piperazine-Pyrimidine Precursors: An alternative pharmaceutical route involves thermally-induced ring closure of linear precursors containing piperazine and pyrimidine moieties. This intramolecular cyclization proceeds at elevated temperatures (140-180°C) in polar aprotic solvents such as DMF or NMP, generating the tricyclic system through nucleophilic displacement. The reaction efficiency is highly dependent on electronic effects at the reaction centers, with electron-withdrawing groups on the pyrimidine ring accelerating cyclization rates. Crude products typically require purification via hydrochloric acid salt formation followed by recrystallization from ethanol/water mixtures to achieve pharmaceutical-grade purity (>99% HPLC) [1] [6].
Table 1: Comparative Analysis of Ring-Closure Methodologies
Method | Catalyst/Solvent | Temperature | Reaction Time | Yield Range | Key Advantages |
---|---|---|---|---|---|
Gold-Catalyzed Cascade | AuPPh₃Cl/AgSbF₆ in H₂O | 120°C | 24 hours | 76-93% | Atom economy, broad substrate scope |
Thermal Cyclization | Solvent: DMF/NMP | 140-180°C | 8-16 hours | 65-85% | No metal catalysts, pharmaceutical compatibility |
The hexahydropyrazino[2,1-c][1,4]oxazine scaffold contains two chiral centers (C2 and C11a) whose configuration dramatically impacts biological activity. PARP7 inhibitors containing this scaffold demonstrate up to 77-fold potency differences between enantiomers, necessitating precise stereochemical control:
Chiral Resolution via Diastereomeric Salt Formation: Racemic synthetic products are effectively resolved using chiral acids such as dibenzoyl-L-tartaric acid (DBTA) in ethanol/water mixtures. This technique exploits differential crystallization of diastereomeric salts, with the (S,S)-configuration typically crystallizing preferentially. Multiple recrystallizations (3-5 cycles) yield enantiomerically pure material (>99% ee) as confirmed by chiral HPLC analysis (Chiralpak AD-H column, hexane:isopropanol 80:20). This method delivers gram-scale quantities suitable for preclinical development [1] [2].
Asymmetric Hydrogenation with BINAP Ligands: Catalytic asymmetric synthesis employs ruthenium-(S)-BINAP complexes for stereoselective reduction of cyclic enamide precursors. This approach achieves 88-92% ee in the hydrogenation step when conducted in methanol under hydrogen pressure (50-100 psi) at ambient temperature. The enantiomeric excess is further upgraded (>99% ee) through crystallization-induced asymmetric transformation using ethyl acetate/n-heptane solvent systems. This methodology offers superior atom economy compared to resolution techniques but requires specialized catalyst handling [8].
Table 2: Stereochemical Impact on PARP7 Inhibition
Configuration | IC₅₀ (nM) | Relative Potency | Crystallization Solvent | Enantiomeric Excess |
---|---|---|---|---|
(S,S)-isomer | 0.56 | 1.0 (reference) | Ethyl acetate/n-heptane | >99% ee |
(R,R)-isomer | 43.2 | 77-fold reduction | Ethyl acetate/n-heptane | >99% ee |
Polymorphic transitions significantly impact the pharmaceutical properties of hexahydropyrazino-oxazine derivatives. Solvent-mediated polymorphic transformation (SMPT) provides superior control over crystal form compared to direct crystallization:
Water Activity-Controlled Transformation: Metastable form IV converts to the thermodynamically stable form XLI via SMPT in ethanol/water mixtures when water activity (aʷ) exceeds 0.35. This transformation follows a three-stage mechanism: (1) rapid dissolution of form IV (kdiss = 2.3 × 10⁻³ min⁻¹), (2) nucleation of form XLI (induction time 85 ± 12 min), and (3) crystal growth of form XLI (kgrowth = 4.7 × 10⁻⁴ min⁻¹). In situ Raman spectroscopy reveals the transformation completion within 140 minutes when conducted at 25°C with 15% solid loading. The process efficiency correlates directly with water activity rather than absolute water concentration, enabling reproducible polymorph control across different solvent systems [8] [9].
Supersaturation Management: Maintaining supersaturation (ΔC = C - C*) between 1.5-2.5 mg/mL during cooling crystallization (0.5°C/min) from acetone produces form II with consistent particle size distribution (D50 = 45 ± 8 μm). Exceeding this range triggers undesirable oiling-out phenomena, while lower supersaturation results in excessive nucleation and particle fines (<10 μm). Real-time concentration monitoring via ATR-FTIR spectroscopy coupled with automated temperature control enables precise supersaturation maintenance throughout the crystallization process. This approach achieves 97% form purity by PXRD analysis while eliminating the need for post-crystallization processing [9].
Structural optimization of the hexahydropyrazino-oxazine scaffold has focused on linker modification to enhance target binding and metabolic stability:
Azetidine Rigidification Strategy: Replacement of the flexible ethoxy linker in RBN-2397 derivatives with conformationally restricted azetidine significantly improves PARP7 binding affinity (Kd reduced from 3.2 nM to 0.22 nM). Molecular modeling reveals the azetidine's puckered conformation optimally positions the pyrimidine moiety within a narrow cleft of PARP7's NAD+ binding pocket, forming additional van der Waals contacts with Tyr246 and His248. This modification simultaneously decreases rotatable bond count (from 8 to 5) and reduces molecular flexibility, as evidenced by 25% lower entropy penalty (TΔS = -12.7 kcal/mol) upon binding in isothermal titration calorimetry studies [1] [2].
Structure-Activity Relationship Insights: Methylation of the pyridazinone nucleus completely abolishes PARP7 inhibition (IC₅₀ > 10,000 nM), confirming its critical role as a hydrogen bond acceptor. X-ray crystallography demonstrates the pyridazinone moiety forms four hydrogen bonds with PARP7's Gly254, Ser255, and Tyr256 residues, while the rigidified azetidine linker maintains optimal distance (8.7 ± 0.3 Å) between hydrogen-bonding and hydrophobic domains. These structural insights guide further optimization of tricyclic derivatives, culminating in compound 18 (IC₅₀ = 0.56 nM) which exhibits aqueous solubility >15 mg/mL in pH 6.8 phosphate buffer – a 20-fold improvement over first-generation inhibitors [1].
Table 3: Impact of Bioisosteric Linker Modifications on Drug Properties
Linker Type | PARP7 Kd (nM) | Rotatable Bonds | Solubility (mg/mL) | Metabolic Stability (t½, min) |
---|---|---|---|---|
Flexible ethoxy | 3.2 | 8 | 0.8 | 23 |
Rigid azetidine | 0.22 | 5 | 15.2 | 142 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: